molecular formula C17H26BrN5S B12715319 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide CAS No. 103291-33-4

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide

Cat. No.: B12715319
CAS No.: 103291-33-4
M. Wt: 412.4 g/mol
InChI Key: NCNCWGBIIWCFSF-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide is a complex organic compound with a unique structure that combines elements of pyrimidine, benzothiazine, and diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-benzothiazine core, followed by the introduction of the diamine and butyl groups. The final step involves the formation of the monohydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-pentyl-N(sup 4),7,7-trimethyl-, monohydrobromide
  • 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, N9-hexyl-7,8-dihydro-N4,N4,7,7-tetramethyl-, hydrobromide

Uniqueness

Compared to similar compounds, 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-butyl-N(sup 4),7,7-trimethyl-, monohydrobromide is unique due to its specific butyl and trimethyl substitutions, which may confer distinct chemical and biological properties.

Properties

CAS No.

103291-33-4

Molecular Formula

C17H26BrN5S

Molecular Weight

412.4 g/mol

IUPAC Name

4-N-butyl-4-N,7,7-trimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C17H25N5S.BrH/c1-5-6-7-22(4)15-13-16(20-10-19-15)23-14-11(18)8-17(2,3)9-12(14)21-13;/h10H,5-9,18H2,1-4H3;1H

InChI Key

NCNCWGBIIWCFSF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br

Origin of Product

United States

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